

Application of N6-Cyclohexyladenosine in Cardiac Ischemia Models: Detailed Notes and Protocols

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Compound of Interest

Compound Name: **N6-Cyclohexyladenosine**

Cat. No.: **B1676892**

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Introduction:

N6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor. In the context of cardiovascular research, CHA has demonstrated significant cardioprotective effects in various models of myocardial ischemia and reperfusion injury. Its mechanism of action is primarily attributed to the activation of the adenosine A1 receptor, which triggers a cascade of intracellular signaling events that ultimately reduce the extent of tissue damage caused by interruptions in blood flow to the heart.

These application notes provide detailed protocols for utilizing CHA in both *in vivo* and *ex vivo* models of cardiac ischemia, summarize key quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of **N6-Cyclohexyladenosine** (CHA) in experimental models of cardiac ischemia-reperfusion injury.

Table 1: Effect of **N6-Cyclohexyladenosine** on Myocardial Infarct Size

| Animal Model | Ischemia/Reperfusion Time | CHA Dose/Administration | Infarct Size (% of Area at Risk) | Reference |
|--------------|---------------------------|--|---|-----------|
| Rabbit | 30 min / 2 hours | 140 µg/kg/min (pretreatment infusion) | 8.4 ± 7.2% (vs. 27.8 ± 6.3% in saline control)[1] | [1] |
| Rabbit | 30 min / 3 hours | 700 µg/kg loading dose + 10 µg/kg/min infusion | 33 ± 4% (vs. 50 ± 4% in vehicle control)[2] | [2] |
| Rabbit | 30 min / 72 hours | 0.125 mg/kg (pretreatment) | 30.8 ± 4.2% (vs. 46.5 ± 3.0% in control)[3] | [3] |
| Rat | Not Specified | Preconditioning with adenosine A1R agonist | Significant reduction | [4] |

Table 2: Hemodynamic and Functional Effects of **N6-Cyclohexyladenosine**

| Animal Model | Experimental Condition | CHA Dose/Administration | Key Findings | Reference |
|------------------------------|---|--|---|-----------|
| Neonatal Lamb | Cold Cardioplegic Ischemia (2h) / Reperfusion | 0.25 µmol/L (during reperfusion) | Improved recovery of mechanical function | [5] |
| Patients with LV Dysfunction | Resting State | 1, 2, or 5 mg (single oral dose of an analog) | No significant hemodynamic changes at rest[6] | [6] |
| Rabbit | Ischemia/Reperfusion | 700 µg/kg loading dose + 10 µg/kg/min infusion | No significant effect on hemodynamics[2] | [2] |

Table 3: Effects of Adenosine Agonists on Biochemical Markers

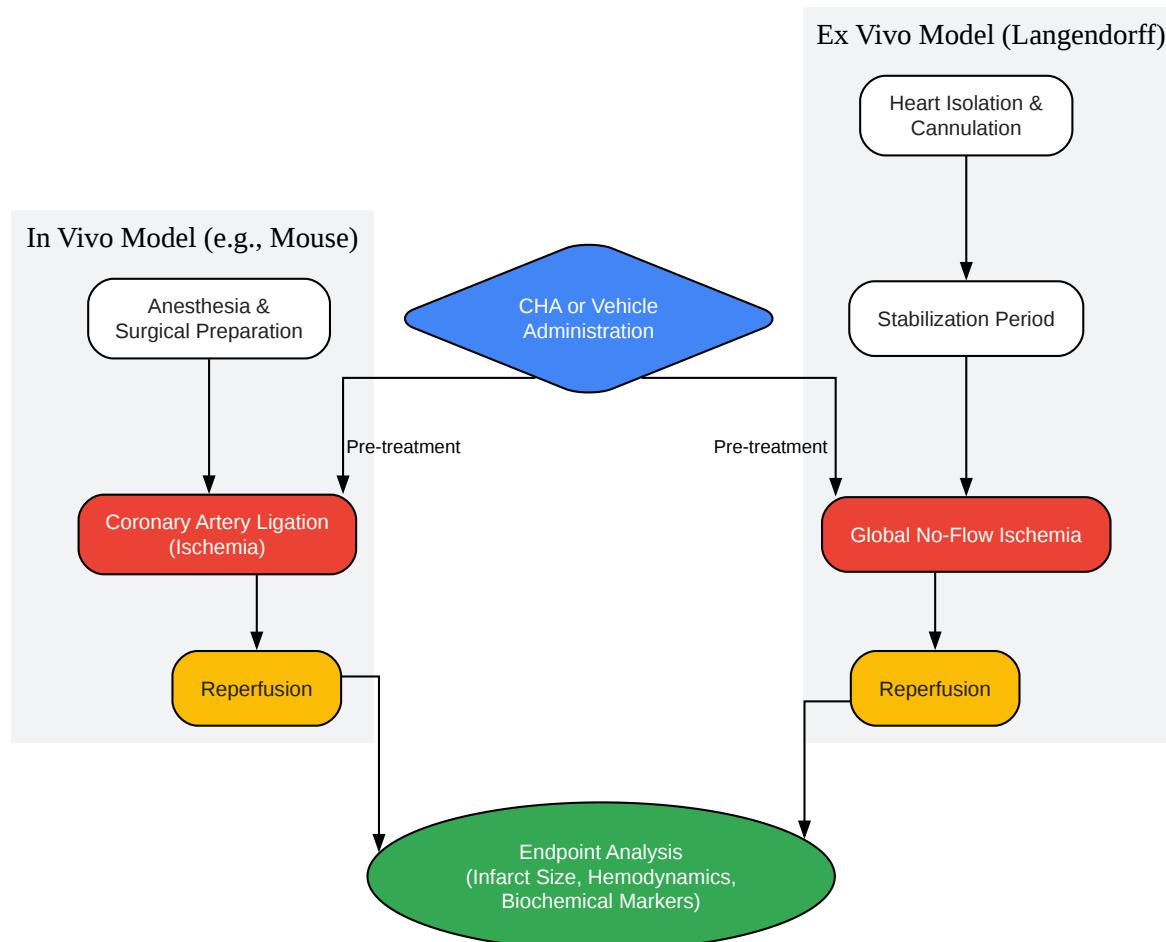
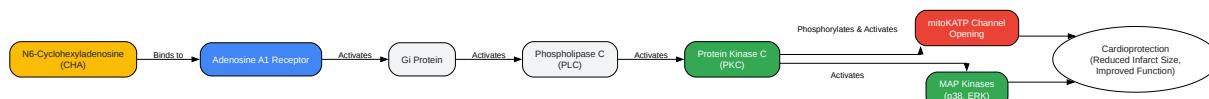
| Animal Model/Clinical Setting | Condition | Agonist/Agent | Biomarker Change | Reference |
|---|-------------------------|----------------------|--|-----------|
| Patients with Acute Lower Limb Ischemia | Acute Ischemia | Endogenous Adenosine | Elevated cardiac troponin I levels observed[7] | [7] |
| Patients with NSTE ACS | Acute Coronary Syndrome | Endogenous Adenosine | Elevated troponin levels are indicative of increased acute risk[8] | [8] |

Note: Data on specific changes in creatine kinase and troponin levels following CHA administration in cardiac ischemia models are limited in the reviewed literature. The table reflects general findings related to adenosine and cardiac injury markers.

Signaling Pathways and Experimental Workflows

Signaling Pathway of **N6-Cyclohexyladenosine** Cardioprotection

The cardioprotective effects of CHA are mediated by the activation of the adenosine A1 receptor, a G-protein coupled receptor. This initiates a signaling cascade involving Protein Kinase C (PKC), mitochondrial ATP-sensitive potassium (mitoKATP) channels, and Mitogen-Activated Protein Kinases (MAPK), ultimately leading to reduced cell death and preserved cardiac function.



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